molecular formula C18H14F3N3O2 B277566 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B277566
M. Wt: 361.3 g/mol
InChI Key: KSFIBKUOOGKMTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide has been studied for its potential applications in various fields of scientific research. It has been found to have antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use in cancer therapy, as it has been found to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide has a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells, leading to cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide in lab experiments is its potential use in cancer therapy. It has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. However, one limitation is that the mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide. One direction is to further investigate its mechanism of action, which may lead to the development of more effective cancer therapies. Another direction is to study its potential use in the treatment of bacterial, fungal, and viral infections. Additionally, further research can be done to explore its potential use in other areas of scientific research.

Synthesis Methods

The synthesis of 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves the reaction of 2-amino-3-methyl-1,4-naphthoquinone with 2-(trifluoromethyl)benzoyl chloride in the presence of a base. The reaction yields the desired product in moderate to good yield.

properties

Molecular Formula

C18H14F3N3O2

Molecular Weight

361.3 g/mol

IUPAC Name

2-(3-methyl-4-oxophthalazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H14F3N3O2/c1-24-17(26)12-7-3-2-6-11(12)15(23-24)10-16(25)22-14-9-5-4-8-13(14)18(19,20)21/h2-9H,10H2,1H3,(H,22,25)

InChI Key

KSFIBKUOOGKMTD-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC=C3C(F)(F)F

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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